molecular formula C6H6ClFO B588600 3-Fluorobicyclo[1.1.1]pentane-1-carbonyl chloride CAS No. 146038-54-2

3-Fluorobicyclo[1.1.1]pentane-1-carbonyl chloride

Cat. No.: B588600
CAS No.: 146038-54-2
M. Wt: 148.561
InChI Key: RFBPCNIRYUWXTJ-UHFFFAOYSA-N
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Description

3-Fluorobicyclo[1.1.1]pentane-1-carbonyl chloride is a fluorinated organic compound with a unique bicyclic structure. This compound is of interest due to its potential applications in medicinal chemistry and material science. The presence of a fluorine atom and a carbonyl chloride group in its structure makes it a versatile building block for various chemical syntheses.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Fluorobicyclo[1.1.1]pentane-1-carbonyl chloride typically involves the fluorination of bicyclo[1.1.1]pentane derivatives. One common method is the radical fluorination of bicyclo[1.1.1]pentane-1-carboxylic acid using fluorinating agents under controlled conditions . The reaction is carried out under anhydrous conditions and often requires the use of a radical initiator to facilitate the fluorination process .

Industrial Production Methods

Industrial production of this compound may involve scale-up of the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, pressure, and the use of continuous flow reactors to ensure consistent product quality and yield .

Chemical Reactions Analysis

Types of Reactions

3-Fluorobicyclo[1.1.1]pentane-1-carbonyl chloride can undergo various chemical reactions, including:

Common Reagents and Conditions

    Nucleophiles: Amines, alcohols, and thiols.

    Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).

    Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).

Major Products

    Amides: Formed by the reaction with amines.

    Esters: Formed by the reaction with alcohols.

    Thioesters: Formed by the reaction with thiols.

    Reduced Derivatives: Formed by reduction reactions.

    Oxidized Derivatives: Formed by oxidation reactions.

Mechanism of Action

The mechanism of action of 3-Fluorobicyclo[1.1.1]pentane-1-carbonyl chloride involves its reactivity towards nucleophiles and its ability to undergo various chemical transformations. The fluorine atom in the compound can influence the electronic properties of the molecule, making it more reactive in certain chemical reactions . The carbonyl chloride group is highly reactive and can readily participate in substitution and addition reactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Fluorobicyclo[1.1.1]pentane-1-carbonyl chloride is unique due to the presence of both a fluorine atom and a carbonyl chloride group in its structure. This combination imparts distinct reactivity and makes it a valuable intermediate for various chemical syntheses .

Properties

IUPAC Name

3-fluorobicyclo[1.1.1]pentane-1-carbonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6ClFO/c7-4(9)5-1-6(8,2-5)3-5/h1-3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFBPCNIRYUWXTJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2(CC1(C2)F)C(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6ClFO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40664483
Record name 3-Fluorobicyclo[1.1.1]pentane-1-carbonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40664483
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

148.56 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

146038-54-2
Record name 3-Fluorobicyclo[1.1.1]pentane-1-carbonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40664483
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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